molecular formula C17H16O3 B1360661 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone CAS No. 898778-85-3

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

Cat. No.: B1360661
CAS No.: 898778-85-3
M. Wt: 268.31 g/mol
InChI Key: RIEQTSXOQBUVIC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) can improve the selectivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its benzophenone core and dioxolane ring .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Similar in structure but with a six-membered ring.

    Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.

    1,2-Dioxolane: An isomer with adjacent oxygen centers.

Uniqueness

3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring and a methyl group. This structure provides enhanced stability and reactivity compared to other similar compounds, making it valuable in various applications .

Biological Activity

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dioxolane ring and a benzophenone backbone , which contribute to its reactivity and biological interactions. Its molecular formula is C16H14O3C_{16}H_{14}O_{3} with a molecular weight of approximately 258.28g/mol258.28\,g/mol .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modifying their activity and leading to various biological effects. This interaction can alter metabolic pathways, influencing cellular functions .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound might also exhibit free radical scavenging capabilities .

Biological Activities

Research indicates that compounds with similar structures have shown various biological activities:

  • Antimicrobial Properties : Compounds containing dioxolane rings have been associated with antimicrobial effects. For instance, studies indicate that related compounds can inhibit the growth of certain fungi and bacteria .
  • Neuroprotective Effects : Some benzophenone derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antifungal Activity : A study on similar dioxolane-containing compounds demonstrated significant antifungal activity against Fusarium oxysporum, suggesting potential applications in agricultural settings .
  • Inhibition of Enzymatic Activity : Research on benzophenone derivatives has revealed their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease models . This inhibition can lead to improved cognitive function in animal models.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntioxidantHypothetical based on structure
1-(4-Methylphenyl)-1,3-dioxolaneAntifungal
Benzophenone DerivativeAChE Inhibitor
Dioxolane-containing TriazolesPlant Growth Regulator

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQTSXOQBUVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645045
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-85-3
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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